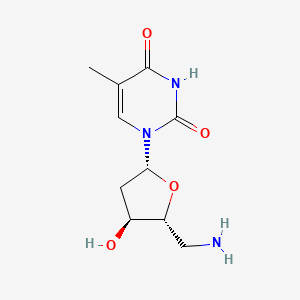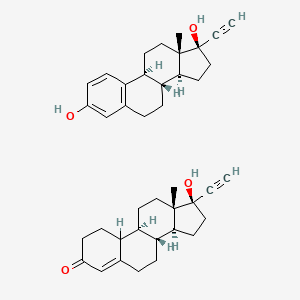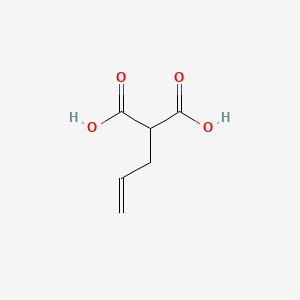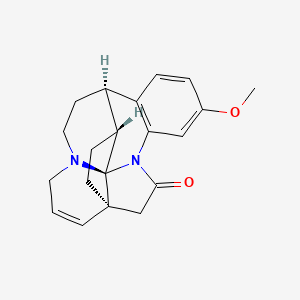
S-Adenosyl-3-thiopropylamine
Overview
Description
S-Adenosyl-3-thiopropylamine is a thioadenosine derivative where the hydroxy group at the C-5’ position of adenosine is replaced by a 3-aminopropyl group . This compound plays a crucial role in polyamine biosynthesis, acting as an aminopropyl group donor for propylamine transferases such as spermine synthase and spermidine synthase .
Mechanism of Action
Target of Action
S-Adenosyl-3-thiopropylamine primarily targets spermidine synthase and spermine synthase . These enzymes play a crucial role in the biosynthesis of polyamines, which are organic compounds involved in cellular growth and development.
Mode of Action
This compound acts as an inhibitor for spermidine synthase and spermine synthase . By inhibiting these enzymes, it disrupts the normal biosynthesis of polyamines, leading to changes in cellular growth and development.
Result of Action
The primary result of this compound’s action is the disruption of normal cellular growth and development due to the inhibition of polyamine biosynthesis . This can lead to various molecular and cellular effects, depending on the specific cell types and biological contexts involved.
Biochemical Analysis
Biochemical Properties
S-Adenosyl-3-thiopropylamine is involved in the biosynthesis of polyamines, which are essential for cell growth and differentiation . It interacts with enzymes such as spermidine synthase and spermine synthase, inhibiting their activity . These enzymes are crucial for the conversion of putrescine to spermidine and spermidine to spermine, respectively . By inhibiting these enzymes, this compound regulates the levels of polyamines within the cell .
Cellular Effects
This compound has profound effects on cellular processes. It influences cell growth and differentiation by modulating the levels of polyamines . In HTC cells, treatment with inhibitors of aminopropyltransferases, such as this compound, leads to a significant decrease in spermidine and spermine levels . This reduction in polyamines affects various cellular functions, including gene expression and cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activity of enzymes involved in polyamine biosynthesis . It binds to spermidine synthase and spermine synthase, preventing the conversion of putrescine to spermidine and spermidine to spermine . This inhibition leads to a decrease in polyamine levels, which in turn affects various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is relatively stable and does not degrade quickly . Long-term treatment with this compound in HTC cells results in a sustained decrease in spermidine and spermine levels . This prolonged reduction in polyamines can have lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits spermidine synthase and spermine synthase, leading to a decrease in polyamine levels . At high doses, this compound can have toxic effects, including cell death and tissue damage . It is crucial to determine the optimal dosage to achieve the desired effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the transmethylation, trans-sulfuration, and transaminopropylation pathways . In the transaminopropylation pathway, this compound acts as an aminopropyl group donor for the synthesis of polyamines . This pathway is essential for maintaining the balance of polyamines within the cell .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its localization within the cell . For example, in the nucleus, this compound can affect gene expression by modulating the levels of polyamines . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further influencing its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Adenosyl-3-thiopropylamine can be synthesized from 3-(benzylthio)-1-propanamine and 5’-chloro-5’-deoxyadenosine . The reaction involves the substitution of the chloro group with the 3-aminopropylthio group under specific conditions to yield the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aminopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Compounds with different functional groups replacing the aminopropyl group.
Scientific Research Applications
S-Adenosyl-3-thiopropylamine has several applications in scientific research:
Comparison with Similar Compounds
- S-Adenosyl-L-homocysteine
- S-Adenosyl-L-methionine
- 5’-Deoxy-5’-methylthioadenosine
- Sinefungin
Comparison: S-Adenosyl-3-thiopropylamine is unique due to its specific role as an aminopropyl group donor in polyamine biosynthesis. Unlike S-Adenosyl-L-homocysteine and S-Adenosyl-L-methionine, which are involved in methylation reactions, this compound specifically targets polyamine synthesis . This makes it a valuable tool in studying and regulating polyamine-related metabolic pathways.
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-(3-aminopropylsulfanylmethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O3S/c14-2-1-3-23-4-7-9(20)10(21)13(22-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1-4,14H2,(H2,15,16,17)/t7-,9-,10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRAALGPJJIRO-QYVSTXNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCN)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCCN)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201247 | |
| Record name | S-Adenosyl-3-thiopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53186-57-5 | |
| Record name | S-Adenosyl-3-thiopropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53186-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Adenosyl-3-thiopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053186575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Adenosyl-3-thiopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(5'-Adenosyl)-3-thiopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(8R,9S,13S,14S,17R)-17-ethynyl-2-fluoro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1215973.png)






![(1R,13R,14R,26R)-1,14-dihydroxy-9,22-diphenyl-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B1215986.png)

